1-Bromo-3-chloro-4-n-pentyloxybenzene

Description

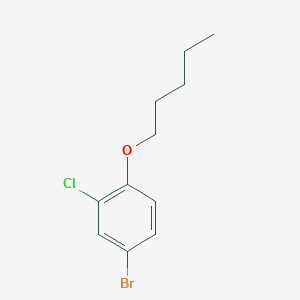

1-Bromo-3-chloro-4-n-pentyloxybenzene is a trisubstituted benzene derivative featuring bromine (position 1), chlorine (position 3), and an n-pentyloxy group (position 4). This arrangement creates a unique steric and electronic profile. The bromine and chlorine atoms are halogens with differing electronegativities (Br: 2.96, Cl: 3.16), while the n-pentyloxy group introduces a flexible alkoxy chain, influencing solubility and steric bulk.

Properties

IUPAC Name |

4-bromo-2-chloro-1-pentoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrClO/c1-2-3-4-7-14-11-6-5-9(12)8-10(11)13/h5-6,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUDUWKJNQCNHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-Bromo-3-chloro-4-n-pentyloxybenzene can be synthesized through several methods. One common approach involves the electrophilic substitution reaction of 3-chlorophenol with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-chlorophenylboronic acid is reacted with 1-bromo-4-n-pentyloxybenzene under mild conditions .

Chemical Reactions Analysis

1-Bromo-3-chloro-4-n-pentyloxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroxy derivatives.

Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-chloro-4-n-pentyloxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-4-n-pentyloxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through electrophilic or nucleophilic pathways. In biological systems, its mechanism of action may involve interactions with cellular targets, such as enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 1-Bromo-3-chloro-4-n-pentyloxybenzene with analogs from the evidence:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| This compound* | C₁₁H₁₄BrClO | 301.59 | N/A | N/A | Br (1), Cl (3), n-pentyloxy (4) |

| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | C₇H₃BrF₄O | 259.00 | N/A | N/A | Br, F, OCF₃ |

| 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | C₆H₂BrClFI | 367.34 | N/A | N/A | Br, Cl, F, I |

| 1-Bromo-3-chloro-2,4,5,6-tetramethyl-benzene | C₁₀H₁₂BrCl | 247.56 | N/A | N/A | Br, Cl, 4 methyl groups |

| 1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene | C₁₀H₁₀BrClF₂O | 299.54 | 294.3 | 1.503 | Br-propyl chain, Cl, OCF₂H |

*Estimated properties for the target compound are derived from structural analogs.

Key Observations:

- Molecular Weight : The n-pentyloxy group increases molecular weight compared to shorter-chain analogs (e.g., 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene).

- Boiling Point : Compounds with longer alkyl chains (e.g., 1-(3-Bromopropyl)-...) exhibit higher boiling points due to increased van der Waals interactions .

- Density : Electron-withdrawing groups like trifluoromethoxy (OCF₃) increase density compared to alkoxy substituents .

Substituent Effects on Reactivity and Stability

- Halogen Interactions: Bromine and chlorine in the target compound may synergistically enhance electrophilic substitution resistance compared to mono-halogenated analogs (e.g., 1-Bromo-4-tert-butylbenzene) .

- This contrasts with smaller substituents like methyl or trifluoromethoxy .

- Electronic Effects : The n-pentyloxy group (electron-donating via oxygen lone pairs) may activate the ring toward electrophilic attack, whereas electron-withdrawing groups (e.g., OCF₃ in 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene) deactivate it .

Biological Activity

1-Bromo-3-chloro-4-n-pentyloxybenzene is a halogenated aromatic compound that has garnered attention in the fields of chemistry and biology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with bromine, chlorine, and a pentyloxy group. Its molecular formula is , and it is classified under halogenated benzenes. The presence of the pentyloxy group enhances its solubility and biological activity compared to other halogenated compounds.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 277.58 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. The presence of halogen atoms in its structure likely contributes to its reactivity with microbial cellular components.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways.

Case Study: Induction of Apoptosis

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The apoptotic pathway was confirmed through assays measuring caspase activation and DNA fragmentation.

Table 2: Summary of Biological Activities

Synthesis and Applications

The synthesis of this compound typically involves electrophilic substitution reactions using 3-chlorophenol and n-pentyl bromide under basic conditions. This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting its utility beyond biological applications.

Ongoing Research

Ongoing studies are focused on elucidating the detailed mechanisms by which this compound exerts its biological effects. Researchers are investigating its interactions with specific enzymes and receptors within microbial and cancerous cells, aiming to develop targeted therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.